1H-Indole, 2-bromo-6-fluoro-

Overview

Description

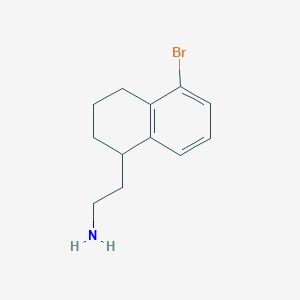

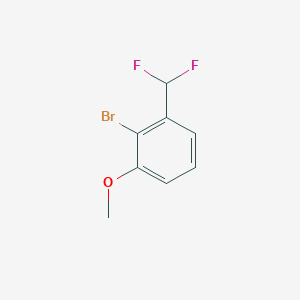

“1H-Indole, 2-bromo-6-fluoro-” is an indole derivative. Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been found in many important synthetic drug molecules . This compound has a molecular weight of 214.04 .

Synthesis Analysis

Indole derivatives can be synthesized through various methods. For instance, the Fischer indole synthesis method involves the reaction of phenylhydrazine with a carbonyl compound, particularly a ketone or aldehyde . Another method involves the palladium-catalyzed reaction with 2-(4-fluorophenyl)ethylpiperazine .

Molecular Structure Analysis

The molecular structure of “1H-Indole, 2-bromo-6-fluoro-” can be represented by the InChI code 1S/C8H5BrFN/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H . This indicates that the compound contains carbon ©, hydrogen (H), bromine (Br), fluorine (F), and nitrogen (N) atoms.

Chemical Reactions Analysis

Indole derivatives, including “1H-Indole, 2-bromo-6-fluoro-”, can undergo various chemical reactions. For example, 6-Bromoindole, an indole derivative, can undergo a palladium-catalyzed reaction with 2-(4-fluorophenyl)ethylpiperazine to afford carbonylation products .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1H-Indole, 2-bromo-6-fluoro-” include a molecular weight of 214.04 . It is a solid at room temperature .

Scientific Research Applications

Antitumor Activities

Compounds derived from 1H-Indole structures, specifically 5-bromo-1H-indole and related derivatives, have shown promising results in antitumor activities. For instance, compounds synthesized from 5-bromo-1H-indole demonstrated significant inhibitory activity against HMEC cell lines, with some exhibiting better inhibitory activity than the control substance, sunitinib. Furthermore, certain compounds displayed potent anti-proliferation activities against various cancer cell lines such as SGC7901, A549, HL-60, SK-BR-3, and HCT116, indicating the potential of 1H-Indole derivatives in cancer therapy (Fan Houxing, 2009).

Synthetic Applications

1H-Indole and its derivatives are central to various synthetic applications. For example, N-aryl-3-(arylimino)-3H-indol-2-amine derivatives were synthesized using 1-fluoro-1,2-benziodoxol-3(1H)-one, illustrating the versatility of indole compounds in creating valuable synthetic derivatives (Xinpeng Jiang et al., 2018). Additionally, indolo[2,1-a]isoquinolines were synthesized through a copper-catalyzed coupling and cyclization of 2-(2-Bromoaryl)-1H-indoles with 1,3-diketones, showcasing the use of indole derivatives in constructing complex molecular architectures (Ha Kyeong Lee et al., 2018).

Sensing Applications

Indole derivatives also play a crucial role in sensing applications. An indole-azadiene conjugate synthesized from a similar core structure was found to be a highly selective probe for detecting fluoride ions in both colorimetric and fluorometric analyses. This highlights the potential of indole structures in developing sensitive and selective sensors for various applications (Yasuhiro Shiraishi et al., 2009).

Mechanism of Action

The mechanism of action of indole derivatives can vary depending on their specific structure and the biological system they interact with. Indole derivatives have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Future Directions

Indole derivatives, including “1H-Indole, 2-bromo-6-fluoro-”, have immense potential for exploration for newer therapeutic possibilities . They are of wide interest due to their diverse biological and clinical applications . They also have value for flavor and fragrance applications, for example, in the food industry or perfumery . Therefore, future research could focus on exploring these potentials further.

properties

IUPAC Name |

2-bromo-6-fluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c9-8-3-5-1-2-6(10)4-7(5)11-8/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFVXUZXRJSATNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Indole, 2-bromo-6-fluoro- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Tert-butoxy)carbonyl]-octahydro-1h-pyrrolo[3,2-c]pyridine-3a-carboxylic acid](/img/structure/B1380364.png)

![1-Azaspiro[4.4]nonan-4-ol](/img/structure/B1380373.png)

![tert-Butyl N-[(2-methylpiperidin-3-yl)methyl]carbamate](/img/structure/B1380377.png)